molecular formula C28H24O6 B14121030 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Cat. No.: B14121030
M. Wt: 456.5 g/mol
InChI Key: DOUSKSVPHNNQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic compound that features a unique combination of structural elements, including a chromenone core, a benzo[dioxepin] moiety, and an ethyl group

Preparation Methods

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization. The benzo[dioxepin] moiety can be introduced through a series of reactions involving the formation of an epoxide intermediate, which is then opened to form the dioxepin ring.

Chemical Reactions Analysis

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one include:

Biological Activity

The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H22O5
  • Molecular Weight : 366.41 g/mol

Structural Characteristics

The compound features a chromenone core fused with a benzo[d][1,4]dioxepin moiety, which contributes to its unique pharmacological properties. The presence of the ethyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structural motifs often interact with various biological pathways. Specifically, the compound may act as an inhibitor of key enzymes involved in disease processes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases and cancer .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related compounds demonstrated significant activity against cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 10 to 20 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . Although specific data for the compound is limited, its structural similarities suggest potential efficacy.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-716.19 ± 1.35
Compound BHCT-11617.16 ± 1.54

Inhibition Studies

Inhibition studies have shown that related compounds can effectively inhibit GSK-3β, leading to increased levels of phosphorylated GSK-3β in treated neuroblastoma cells . This suggests that the compound may similarly modulate this pathway.

Study on Related Compounds

A comparative analysis of various derivatives revealed that modifications on the chromenone scaffold significantly influenced biological activity. For example, introducing different substituents at the 6 and 7 positions altered both cytotoxicity and enzyme inhibition profiles .

Case Study Summary :

  • Objective : To evaluate the biological activity of chromenone derivatives.
  • Methodology : Synthesis and testing against various cancer cell lines.
  • Findings : Certain modifications resulted in improved potency, indicating structure-activity relationships (SAR) that could be exploited for drug development.

Pharmacological Implications

The potential for this compound to serve as a therapeutic agent lies in its ability to target multiple pathways involved in cancer progression and neurodegeneration. Further studies are warranted to elucidate its full pharmacological profile.

Properties

Molecular Formula

C28H24O6

Molecular Weight

456.5 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-phenacyloxychromen-4-one

InChI

InChI=1S/C28H24O6/c1-2-18-13-21-26(15-25(18)34-17-23(29)19-7-4-3-5-8-19)33-16-22(28(21)30)20-9-10-24-27(14-20)32-12-6-11-31-24/h3-5,7-10,13-16H,2,6,11-12,17H2,1H3

InChI Key

DOUSKSVPHNNQKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.